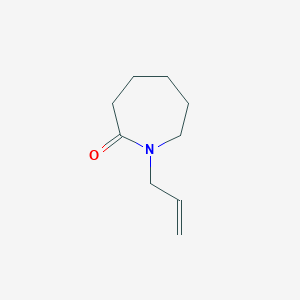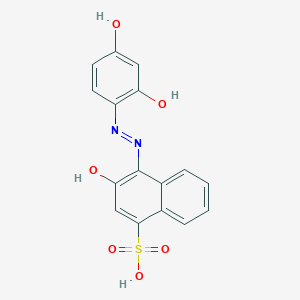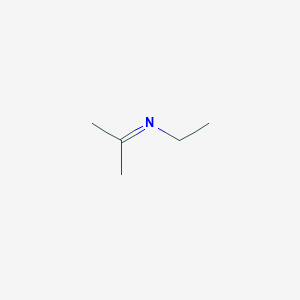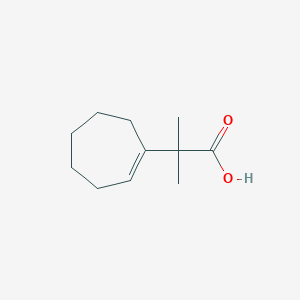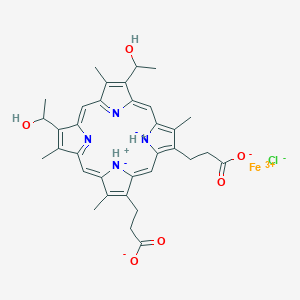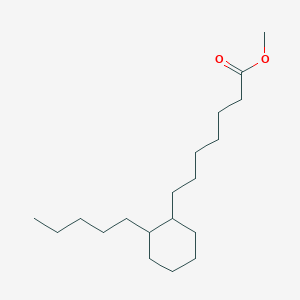
Methyl 7-(2-pentylcyclohexyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2-pentylcyclohexyl)heptanoate is a chemical compound that belongs to the family of cyclohexanols. It is commonly used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of Methyl 7-(2-pentylcyclohexyl)heptanoate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation and pain. It may also act by modulating the activity of neurotransmitters in the brain, thereby exerting its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 7-(2-pentylcyclohexyl)heptanoate has been found to exert a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 7-(2-pentylcyclohexyl)heptanoate in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, its potential neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using Methyl 7-(2-pentylcyclohexyl)heptanoate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 7-(2-pentylcyclohexyl)heptanoate. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its potential use in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion
Methyl 7-(2-pentylcyclohexyl)heptanoate is a chemical compound that has potential applications in scientific research, especially in the field of medicine. It exhibits anti-inflammatory and analgesic properties and potential neuroprotective effects, making it a potential candidate for the treatment of pain and inflammation-related disorders and neurodegenerative diseases. While it has limitations in lab experiments, its unique properties make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of Methyl 7-(2-pentylcyclohexyl)heptanoate involves the reaction of 7-bromoheptanoic acid with 2-pentylcyclohexanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane. The resulting product is then purified using chromatography techniques to obtain pure Methyl 7-(2-pentylcyclohexyl)heptanoate.
Aplicaciones Científicas De Investigación
Methyl 7-(2-pentylcyclohexyl)heptanoate has potential applications in scientific research, especially in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been found to have potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
16847-10-2 |
|---|---|
Nombre del producto |
Methyl 7-(2-pentylcyclohexyl)heptanoate |
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl 7-(2-pentylcyclohexyl)heptanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
ZOSQNEXXAVNWJH-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
SMILES canónico |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
Sinónimos |
2-Pentylcyclohexaneheptanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



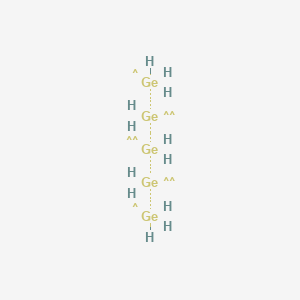
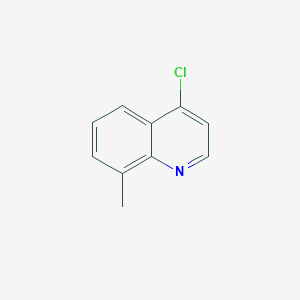
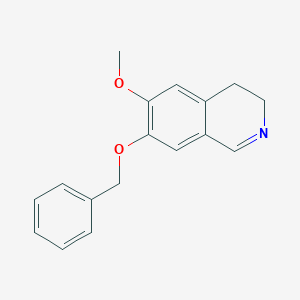
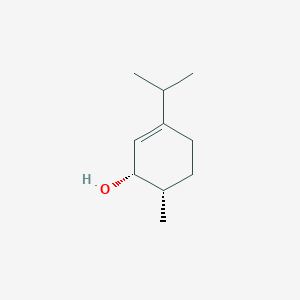
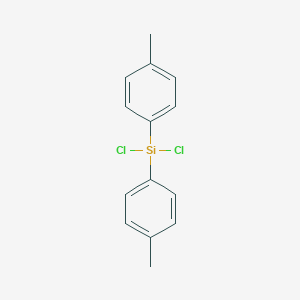
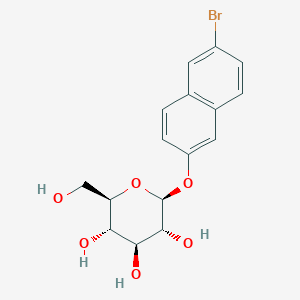
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
